molecular formula C12H13F2NO2 B2905958 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid CAS No. 1059536-63-8

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B2905958
CAS No.: 1059536-63-8
M. Wt: 241.238
InChI Key: BFKHEURNHFLLRN-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid typically involves the reaction of 3,4-difluorobenzene with piperidine derivatives under controlled conditions. One common method includes the coupling reaction of 3,4-difluorophenyl diazonium chloride with piperidine-4-carboxylic acid in the presence of a base such as sodium bicarbonate . The reaction is followed by reduction using zinc and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Fluorophenylboronic acid

Comparison: 1-(3,4-difluorophenyl)piperidine-4-carboxylic acid stands out due to its unique combination of a piperidine ring and difluorophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to other fluorinated compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-2-1-9(7-11(10)14)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKHEURNHFLLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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